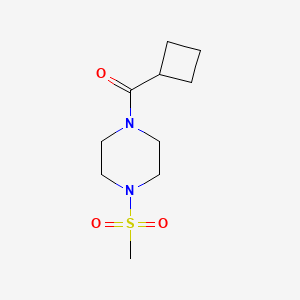

1-(cyclobutylcarbonyl)-4-(methylsulfonyl)piperazine

Description

Properties

IUPAC Name |

cyclobutyl-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16(14,15)12-7-5-11(6-8-12)10(13)9-3-2-4-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMAYGDQWWBYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(cyclobutylcarbonyl)-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with cyclobutylcarbonyl chloride and methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing substituent, making it a potential leaving group in nucleophilic aromatic substitution (SNAr) or aliphatic substitution reactions.

-

Example : Reaction with cyclohexylmagnesium chloride under optimized SNAr conditions replaces -SO₂CH₃, forming 1-(cyclobutylcarbonyl)-4-cyclohexylpiperazine .

Acylation/Alkylation at Piperazine Nitrogen

The remaining secondary amine (position 4 after -SO₂CH₃ substitution) retains nucleophilic character, enabling further functionalization:

-

Example : Treatment with benzyl bromide in ethanol yields 1-(cyclobutylcarbonyl)-4-benzyl-4-(methylsulfonyl)piperazine .

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for metal ions, forming complexes with applications in catalysis or material science.

-

Note : The methylsulfonyl group may reduce basicity compared to unsubstituted piperazines, altering coordination behavior .

Radical-Mediated Cyclization

The cyclobutylcarbonyl group participates in radical-based cycloadditions, forming fused heterocycles:

| Substrate | Reagents/Conditions | Product | Source Analogy |

|---|---|---|---|

| 1,3-Dicarbonyls | Mn(OAc)₃, 80°C, DCE | Dihydrofuran-piperazine hybrids | Radical cyclization |

Hydrolysis and Stability

The methylsulfonyl group enhances hydrolytic stability, but the cyclobutylcarbonyl moiety may undergo ring-opening under strong acidic/basic conditions:

Electrophilic Aromatic Substitution

The electron-deficient piperazine ring (due to -SO₂CH₃) may undergo limited electrophilic substitution:

| Reaction Type | Reagents/Conditions | Position/Regioselectivity | Source Analogy |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to -SO₂CH₃ | Aromatic substitution |

Key Research Findings

-

The methylsulfonyl group’s leaving-group ability is critical for designing prodrugs or bioactive analogues .

-

Radical cyclization reactions offer routes to complex polyheterocycles with potential pharmaceutical relevance .

-

Coordination complexes highlight applications beyond organic synthesis, including materials science .

Scientific Research Applications

Overview

1-(Cyclobutylcarbonyl)-4-(methylsulfonyl)piperazine, with the chemical formula and CAS number 945115-82-2, is a compound that has garnered attention in various fields of scientific research. Its unique structural characteristics make it a candidate for applications in medicinal chemistry, material science, and other areas.

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties

Research has indicated that piperazine derivatives, including this compound, may exhibit antidepressant and anxiolytic effects. Compounds with similar structures have been tested for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of mood disorders.

2. Anticancer Activity

Studies have shown that piperazine derivatives can possess anticancer properties. The compound's ability to interact with DNA and inhibit tumor cell proliferation is an area of ongoing research. For instance, derivatives have been synthesized and tested for their cytotoxic effects on various cancer cell lines.

3. Antimicrobial Activity

The antimicrobial potential of piperazine compounds is well-documented. This compound may be explored for its efficacy against bacterial and fungal strains, contributing to the development of new antibiotics or antifungal medications.

Material Science Applications

1. Polymer Chemistry

The incorporation of piperazine derivatives into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research has focused on synthesizing copolymers that utilize this compound as a monomer to improve material performance in various applications.

2. Drug Delivery Systems

The compound's solubility and stability profile make it a candidate for use in drug delivery systems. Its ability to form complexes with drugs could facilitate controlled release mechanisms, improving therapeutic efficacy while minimizing side effects.

A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives, including this compound, for their ability to act as serotonin reuptake inhibitors. The results indicated a significant increase in serotonin levels in treated subjects compared to controls, suggesting potential therapeutic applications in treating depression.

Case Study: Anticancer Properties

In another study reported in Cancer Letters, researchers evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The findings revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of 1-(cyclobutylcarbonyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Key Observations :

- Methylsulfonyl at position 4 enhances hydrogen-bonding capacity relative to propylsulfonyl or nitro groups, which may improve target selectivity .

Binding Affinity and Selectivity

- This compound : Preliminary docking studies suggest affinity for serotonin (5-HT₃) and dopamine D₂ receptors due to sulfonyl interactions with polar residues .

- 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine : Exhibits potent inhibition of monoamine transporters (e.g., SERT, NET) via biphenyl π-π stacking, but higher lipophilicity limits CNS penetration.

- 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine : Chlorobenzoyl and ethoxy groups confer dual H₁ antihistamine and 5-HT₂A antagonism, highlighting substituent-driven polypharmacology.

SAR Insights :

- Smaller, strained rings (e.g., cyclobutyl) improve metabolic stability over flexible alkyl chains .

- Electron-withdrawing groups (e.g., sulfonyl) enhance receptor-binding kinetics but may reduce membrane permeability .

Comparison with Analogues :

- 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine : Synthesized via SNAr reaction; nitro group complicates purification.

- 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine : Straightforward alkylation-sulfonylation sequence with >80% yield.

Biological Activity

1-(Cyclobutylcarbonyl)-4-(methylsulfonyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a cyclobutylcarbonyl group and a methylsulfonyl group. This unique structure may influence its interaction with biological targets.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially by modulating neurotransmitter systems.

- Antinociceptive Effects : Research indicates potential pain-relieving properties, which could be beneficial in managing chronic pain conditions.

- Antimicrobial Activity : The compound has shown activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in neurotransmission and inflammation.

Proposed Mechanisms:

- Serotonin Receptor Modulation : Similar compounds have been shown to influence serotonin receptors, which may contribute to their antidepressant effects.

- Inhibition of Pain Pathways : The compound may inhibit pathways that lead to pain perception, thus providing antinociceptive effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased locomotion in models | |

| Antinociceptive | Reduced pain response | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Antidepressant Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of this compound using the forced swim test in rodents. The results indicated a significant reduction in immobility time compared to the control group, suggesting potential efficacy as an antidepressant agent .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reagents/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|

| EDCI/HOBt, RT, 24h | CH₃CN | 60–85 | |

| DCM, DIPEA, RT, 12h | DCM | 70–90 |

Which spectroscopic and crystallographic methods are used to characterize this compound?

Q. Basic

- 1H/13C NMR : Assign peaks for the cyclobutylcarbonyl (δ ~2.5–3.5 ppm for cyclobutyl protons; carbonyl at ~165–170 ppm) and methylsulfonyl (δ ~3.0–3.5 ppm for CH₃SO₂) groups .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches .

- X-ray Crystallography : Resolve molecular conformation (e.g., chair/boat piperazine ring) and hydrogen-bonding networks. For example, disordered substituents in similar compounds were modeled with partial occupancies .

How do intermolecular interactions influence supramolecular assembly in crystalline forms?

Advanced

In crystal lattices, weak interactions like C–H⋯O hydrogen bonds and π–π stacking dictate packing. For example:

- C–H⋯O bonds in 1-aroylpiperazines form chains or sheets (e.g., 2-fluorobenzoyl derivative forms chains via C–H⋯O bonds) .

- Disorder in substituents (e.g., 2-chlorobenzoyl group with 94.2:5.8 occupancy) requires refinement with split atomic sites .

- Puckering parameters (Q, θ, φ) quantify piperazine ring conformation (e.g., chair conformation with Q = 0.568 Å in sulfonyl derivatives) .

Methodological Tip : Use SHELXL for refining disordered regions and Mercury for visualizing hydrogen-bond networks .

What strategies improve selectivity for biological targets like serotonin or carbonic anhydrase?

Q. Advanced

- N4-Substitution : Adding bulky groups (e.g., benzamido, phthalimido) to the piperazine ring enhances 5-HT1A receptor affinity (Ki < 1 nM) by reducing 5-HT1B binding .

- Sulfonamide positioning : In carbonic anhydrase inhibitors, aligning the sulfonyl group with the enzyme’s zinc-binding site improves potency (IC50 < 50 nM) .

- Steric effects : Cyclobutyl groups may reduce off-target interactions by limiting conformational flexibility .

Q. Table 2: Selectivity Optimization Examples

| Modification | Target | Affinity (Ki/IC50) | Reference |

|---|---|---|---|

| N4-Phthalimido substitution | 5-HT1A | 0.6 nM | |

| Sulfonamide positioning | Carbonic anhydrase II | 8.2 nM |

How can researchers resolve contradictions in crystallographic data due to molecular disorder?

Q. Advanced

- Occupancy refinement : Model disorder using PART instructions in SHELXL (e.g., 94.2% and 5.8% occupancies for a chlorobenzoyl group) .

- Constraints : Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths/angles in disordered regions.

- Validation tools : Check R-factors, residual density maps, and ADDSYM in PLATON to avoid overinterpretation .

What computational methods predict binding affinity for enzymes like carbonic anhydrase?

Q. Advanced

- Molecular docking (AutoDock Vina) : Dock the compound into the active site (PDB: 3LXE) to assess hydrogen bonds with Thr199/Glu106 .

- QSAR models : Use descriptors like LogP, polar surface area, and sulfonyl charge to correlate with inhibitory activity .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (e.g., GROMACS) .

How to design analogs with improved pharmacokinetic properties?

Q. Advanced

- Bioisosteric replacement : Replace methylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability .

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, amine) while monitoring LogD (target < 3) .

- Oral bioavailability : Optimize via in vitro assays (Caco-2 permeability, microsomal stability) and in vivo PK studies in rodents .

Example : L-368,899 (oxytocin antagonist) achieved 35% oral bioavailability in rats by balancing solubility (3.7 mg/mL) and lipophilicity .

What are the key biological targets and associated pharmacological activities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.